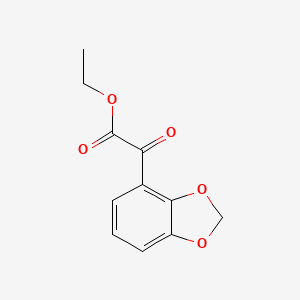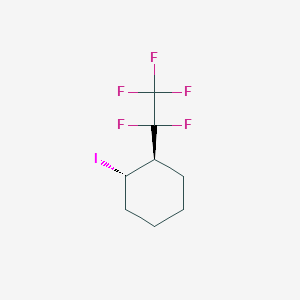
5'-Bromo-2'-chloro-3'-(trifluoromethyl)phenacyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Bromo-2’-chloro-3’-(trifluoromethyl)phenacyl chloride: is an organic compound with the molecular formula C9H4BrCl2F3O and a molecular weight of 335.93 g/mol . This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a phenacyl chloride structure. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Bromo-2’-chloro-3’-(trifluoromethyl)phenacyl chloride typically involves the reaction of 3-bromo-2-chloro-5-(trifluoromethyl)benzoyl chloride with appropriate reagents under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification through recrystallization or chromatography to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions: 5’-Bromo-2’-chloro-3’-(trifluoromethyl)phenacyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted phenacyl derivatives .
Scientific Research Applications
Chemistry: In chemistry, 5’-Bromo-2’-chloro-3’-(trifluoromethyl)phenacyl chloride is used as a building block for the synthesis of more complex molecules. It is valuable in the development of new chemical reactions and methodologies .
Biology and Medicine: The compound has applications in the development of pharmaceuticals and agrochemicals. Its unique structure, which includes bromine, chlorine, and trifluoromethyl groups, makes it a useful intermediate in the synthesis of biologically active compounds .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of 5’-Bromo-2’-chloro-3’-(trifluoromethyl)phenacyl chloride involves its ability to undergo various chemical reactions, leading to the formation of different products. The presence of bromine, chlorine, and trifluoromethyl groups enhances its reactivity and allows it to interact with various molecular targets. These interactions can result in the modulation of biological pathways and the development of new chemical entities .
Comparison with Similar Compounds
- 3’-Bromo-2’-chloro-5’-(trifluoromethyl)phenacyl chloride
- 2-Bromo-5-chlorobenzotrifluoride
- 5-Bromo-2-fluoro-1,3-bis(trifluoromethyl)benzene
Comparison: Compared to similar compounds, 5’-Bromo-2’-chloro-3’-(trifluoromethyl)phenacyl chloride is unique due to its specific substitution pattern on the phenacyl chloride structure. This unique arrangement of bromine, chlorine, and trifluoromethyl groups imparts distinct chemical properties and reactivity, making it valuable in various applications .
Properties
Molecular Formula |
C9H4BrCl2F3O |
|---|---|
Molecular Weight |
335.93 g/mol |
IUPAC Name |
1-[5-bromo-2-chloro-3-(trifluoromethyl)phenyl]-2-chloroethanone |
InChI |
InChI=1S/C9H4BrCl2F3O/c10-4-1-5(7(16)3-11)8(12)6(2-4)9(13,14)15/h1-2H,3H2 |
InChI Key |
HWAHILWQTCXYJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)CCl)Cl)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{1-[(4-Fluorophenoxy)methyl]cyclopropyl}amine hydrochloride](/img/structure/B13721294.png)
![(2R)-2-(([(3-Methylphenyl)amino]carbonyl)amino)propanoic acid](/img/structure/B13721298.png)

![6-Bromo-4-(cyclopropylmethyl)-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13721305.png)
![2-(1-Ethoxy-2-hydroxy-1-oxo-2-propyl)-5-(2-hydroxyethyl)-3-[(6-imino-2-methyl-1,6-dihydro-5-pyrimidinyl)methyl]-4-methylthiazol-3-ium Chloride Hydrochloride](/img/structure/B13721309.png)


![4-[3-(2,2-Difluoroethoxy)phenyl]-butyric acid](/img/structure/B13721330.png)
![4-[3-[4-[[3-[Boc(methyl)amino]propyl](methyl)amino]phenyl]propoxy]isobenzofuran-1,3-dione](/img/structure/B13721345.png)



